molecular formula C38H39NO7 B589837 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione CAS No. 870472-23-4

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione

Cat. No. B589837
CAS RN: 870472-23-4
M. Wt: 621.73
InChI Key: BWKVCDULSRPUBR-XRUYLHJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione” is a chemical compound with the empirical formula C34H36O6 . It is also known by other synonyms such as 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose . This compound is a derivative of D-glucopyranose, which is an important compound for glucosylations and other reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple phenylmethyl groups attached to a D-glucopyranose molecule . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 151-156°C . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . The compound has a molecular weight of 540.65 .

Scientific Research Applications

Catalysis in Organic Reactions

One significant application of derivatives of 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione is in catalyzing organic reactions. For example, acetylglycosylated metalloporphyrins derived from similar compounds have been used to catalyze the oxidation of cyclohexane, demonstrating enhanced catalytic power and antioxidative stability compared to metalloporphyrins without sugar groups (Zhang, Guo, Xu, & Yu, 2000).

Selective Glucosidation

Another application involves the use of similar compounds in highly selective O-glucosidation. For instance, substrates like ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside have shown high beta-selectivity in O-glucosidation, a process influenced by the conformation of the pyranose ring (Okada, Mukae, Okajima, Taira, Fujita, & Yamada, 2007).

Synthesis of Complex Carbohydrates

These compounds play a critical role in the synthesis of complex carbohydrates. They are used as intermediates in the synthesis of various aryl D-glucopyranosides and related derivatives, which are essential in developing new chemical entities and studying carbohydrate-based biological processes (Yamanoi, Fujioka, & Inazu, 1994).

Enzymic Synthesis of Disaccharides

Furthermore, derivatives of this compound have been utilized in the enzymic synthesis of disaccharides. For instance, enzymes from certain microorganisms can transfer α-D-glucosyl residues from phenyl α-D-glucopyranoside to various carbohydrates, aiding in the preparation and characterization of various disaccharides (Manners, Pennie, & Stark, 1968).

properties

IUPAC Name

1-[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2/t32-,35-,36+,37-,38?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKVCDULSRPUBR-XRUYLHJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)C2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858461
Record name 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870472-23-4
Record name 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.